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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B017364 Get Quote

An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine (CAS: 38353-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-hydroxypyrimidine, also known as 5-bromo-2(1H)-pyrimidinone, is a halogenated

pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its

unique structure, featuring both a reactive bromine atom and a hydroxyl group on the

pyrimidine core, makes it a versatile building block for the synthesis of a wide array of complex

bioactive molecules.[1] This compound serves as a crucial intermediate in the development of

various pharmaceuticals, including antiviral and anticancer agents, and plays a notable role in

agricultural chemistry.[1][2] This guide provides a comprehensive overview of its

characterization, synthesis, reactivity, and biological significance.

Physicochemical and Spectroscopic
Characterization
5-Bromo-2-hydroxypyrimidine typically appears as a light orange to yellow or green powder

or crystalline solid.[1] It is stable under normal conditions and should be stored at room

temperature in a dry, well-sealed container.[3][4]
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The key physicochemical properties of 5-Bromo-2-hydroxypyrimidine are summarized in the

table below.

Property Value Reference(s)

CAS Number 38353-06-9

Molecular Formula C₄H₃BrN₂O

Molecular Weight 174.98 g/mol

Melting Point 230-235 °C (decomposes) [1]

IUPAC Name 5-bromo-1H-pyrimidin-2-one

Synonyms
5-Bromo-2-pyrimidinol, 5-

Bromo-2(1H)-pyrimidinone
[1]

Appearance
Light orange to yellow to green

powder/crystal
[1]

pKa 7.62 ± 0.10 (Predicted) [No results found]
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Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-
Bromo-2-hydroxypyrimidine. The expected data from key analytical techniques are detailed

below.
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Technique Expected Data

¹H NMR

(400 MHz, DMSO-d₆): The spectrum is

expected to show two singlets for the aromatic

protons (H4 and H6) in the δ 8.0-9.0 ppm range.

A broad singlet corresponding to the

exchangeable N-H/O-H proton would appear

further downfield (δ > 10 ppm). The residual

solvent peak for DMSO-d₆ is at δ 2.50 ppm.[5]

[6]

¹³C NMR

(100 MHz, DMSO-d₆): Four distinct carbon

signals are expected. The C=O carbon would be

the most downfield (δ ~160-170 ppm). The two

C-H carbons on the ring would appear in the

aromatic region (δ ~140-155 ppm), and the C-Br

carbon would be the most upfield of the ring

carbons (δ ~100-115 ppm). The solvent peak for

DMSO-d₆ is at δ 39.52 ppm.[5][6]

FT-IR (KBr)

Key absorption bands (ν, cm⁻¹) are expected

for: N-H/O-H stretching (broad, ~3100-3400),

aromatic C-H stretching (~3000-3100), C=O

stretching (~1680), C=N and C=C ring

stretching (~1400-1600), and C-Br stretching

(<600).[7]

Mass Spec. (GC-MS)

The mass spectrum will show two molecular ion

peaks of nearly equal intensity at m/z 174 (M⁺)

and 176 (M+2)⁺, characteristic of a molecule

containing one bromine atom (⁷⁹Br and ⁸¹Br

isotopes). The top peak has been reported at

m/z 95.

Experimental Protocols
Synthesis of 5-Bromo-2-hydroxypyrimidine
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A common industrial method for synthesizing 5-Bromo-2-hydroxypyrimidine involves the

direct bromination of 2-hydroxypyrimidine. The following protocol is a representative example

adapted from published synthesis methods.[3][8][9]

Synthesis Workflow

Step 1: Reaction Setup Step 2: Bromination Step 3: Isolation & Purification

Charge 2-hydroxypyrimidine
and deionized water into a reactor.

Cool the mixture to < 5°C
in an ice-water bath.

Cooling Slowly add liquid bromine (Br₂) dropwise
while maintaining the temperature.

Reagent Addition Warm to room temperature and stir
for 45-60 minutes.

Reaction Filter the resulting precipitate
via suction filtration.

Workup Wash the solid with water until
the filtrate is neutral.

Washing Dry the solid under vacuum.Drying
Recrystallize from an appropriate

solvent (e.g., 85% ethanol)
to obtain pure product.

Purification

Click to download full resolution via product page

A generalized workflow for the synthesis of 5-Bromo-2-hydroxypyrimidine.

Materials:

2-hydroxypyrimidine

Liquid Bromine (Br₂)

Deionized water

85% Ethanol (for recrystallization)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: Add 35g of 2-hydroxypyrimidine to 250mL of deionized water in a suitable

reaction vessel equipped with a stirrer.[8]

Cooling: Cool the resulting slurry in an ice-water bath to a temperature below 5°C.[8]

Bromination: While maintaining the temperature below 5°C, slowly add 40g of liquid bromine

dropwise to the stirred mixture.[8]
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and

continue stirring for approximately 45 minutes.[8]

Isolation: Collect the resulting solid precipitate by suction filtration.[8]

Washing: Wash the filter cake with deionized water until the filtrate becomes neutral.[8]

Drying: Dry the solid over anhydrous magnesium sulfate or in a vacuum oven.[8]

Purification: The crude product can be further purified by recrystallization from a solvent such

as 85% ethanol to yield the final product as a white or pale yellow solid.[8]

Quality Control & Characterization Methods
To ensure the identity and purity (typically >98%) of the synthesized compound, a panel of

standard analytical techniques is employed.[10]

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the

compound and identify any impurities.

Gas Chromatography (GC): May be used to detect volatile impurities.

Spectroscopic Analysis (NMR, IR, MS): Employed for structural confirmation and

identification as detailed in section 2.2.

Melting Point Determination: A physical test to confirm identity and provide an indication of

purity.

Chemical Reactivity and Synthetic Applications
5-Bromo-2-hydroxypyrimidine is a bifunctional building block, offering two distinct reactive

sites for further chemical modification. This dual reactivity allows for its use in the construction

of complex molecular architectures.

C5-Bromo Position: The bromine atom is susceptible to various palladium-catalyzed cross-

coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom

bonds.
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C2-Hydroxyl Group: The hydroxyl group can undergo reactions such as etherification or can

be converted into a better leaving group (e.g., a chloro group via POCl₃) for subsequent

nucleophilic substitution reactions.[8]

Chemical Reactivity of 5-Bromo-2-hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine

Suzuki Coupling
(Ar-B(OH)₂)

Pd Catalyst
 at C5-Br

Sonogashira Coupling
(R-C≡CH)

Buchwald-Hartwig
(R₂NH)

Etherification
(R-X, Base)

Reaction
 at C2-OH

Chlorination
(e.g., POCl₃)

5-Aryl-2-hydroxypyrimidine 5-Alkynyl-2-hydroxypyrimidine 5-Amino-2-hydroxypyrimidine 5-Bromo-2-alkoxypyrimidine 5-Bromo-2-chloropyrimidine
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Key synthetic transformations of 5-Bromo-2-hydroxypyrimidine.

Biological Activity and Applications
5-Bromo-2-hydroxypyrimidine is not only a synthetic intermediate but also exhibits intrinsic

biological activity and is a key component of more complex therapeutic agents.

Inhibition of Aldehyde Oxidase (AO)
The compound is a potent inhibitor of aldehyde oxidase, a cytosolic enzyme involved in the

metabolism of various xenobiotics. The enzyme plays a role in the production of reactive

oxygen species. The inhibitory activity of 5-bromo-2-hydroxypyrimidine is attributed to its

tautomeric properties, which allow it to bind effectively to various sites on the enzyme. Due to

this activity, it has been shown to inhibit the growth of human liver cancer cells and exhibit

cytotoxic effects on human leukemia cells in vitro.
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Mechanism of Aldehyde Oxidase Inhibition

Aldehyde Oxidase (AO)
Enzyme

Oxidized Metabolite

 Catalyzes
oxidation 

Reactive Oxygen
Species (ROS)

 Produces 

AO Substrate
(e.g., Aldehyde, Heterocycle)

 Binds to
active site 

5-Bromo-2-hydroxypyrimidine
(Inhibitor)

 Binds and inhibits 

Click to download full resolution via product page

Inhibition of Aldehyde Oxidase by 5-Bromo-2-hydroxypyrimidine.

Intermediate for Macitentan Synthesis
A significant application in drug development is its role as a precursor in the synthesis of

Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of

pulmonary arterial hypertension.[1][11] In the synthesis, the hydroxyl group of 5-bromo-2-
hydroxypyrimidine is typically involved in an ether linkage to connect to the core structure of

the drug molecule.

Safety Information
5-Bromo-2-hydroxypyrimidine is classified as a hazardous substance. It is crucial to handle

this chemical with appropriate personal protective equipment (PPE), including gloves, eye

protection, and a dust mask.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).
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Signal Word: Warning.

Conclusion
5-Bromo-2-hydroxypyrimidine is a high-value chemical intermediate with significant utility for

the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties,

versatile reactivity, and inherent biological activity make it a valuable tool for synthetic chemists

and drug discovery professionals. A thorough understanding of its characterization, synthesis,

and handling is paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b017364#5-bromo-2-hydroxypyrimidine-cas-number-
38353-06-9-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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